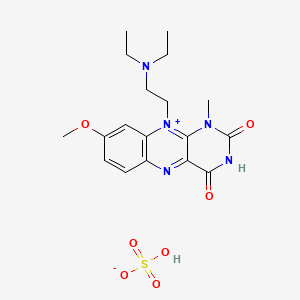

Isoalloxazine, 10-(2-(diethylamino)ethyl)-8-methoxy-7-methyl-, sulfate

Description

Isoalloxazine derivatives are heterocyclic compounds with a tricyclic aromatic structure, widely studied for their biological and photochemical properties. The compound 10-(2-(diethylamino)ethyl)-8-methoxy-7-methylisoalloxazine sulfate features a unique substitution pattern:

- Position 10: A 2-(diethylamino)ethyl side chain, which enhances solubility in polar solvents and may confer pH-dependent reactivity due to the tertiary amine group.

- Position 8: A methoxy group, which influences electronic properties and tautomerism.

- Position 7: A methyl group, contributing to steric effects and stability.

- Sulfate counterion: Improves aqueous solubility and crystallinity, critical for pharmaceutical applications.

This compound’s structural complexity distinguishes it from simpler isoalloxazines like riboflavin (vitamin B₂), which lacks the diethylaminoethyl and methoxy substituents .

Properties

CAS No. |

101652-09-9 |

|---|---|

Molecular Formula |

C18H25N5O7S |

Molecular Weight |

455.5 g/mol |

IUPAC Name |

10-[2-(diethylamino)ethyl]-8-methoxy-1-methylbenzo[g]pteridin-10-ium-2,4-dione;hydrogen sulfate |

InChI |

InChI=1S/C18H23N5O3.H2O4S/c1-5-22(6-2)9-10-23-14-11-12(26-4)7-8-13(14)19-15-16(24)20-18(25)21(3)17(15)23;1-5(2,3)4/h7-8,11H,5-6,9-10H2,1-4H3;(H2,1,2,3,4) |

InChI Key |

LFPSINRZRRXYQS-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC[N+]1=C2C(=NC3=C1C=C(C=C3)OC)C(=O)NC(=O)N2C.OS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

These structural elements influence the synthetic approach, particularly the introduction of the methoxy and methyl groups on the isoalloxazine ring and the attachment of the diethylaminoethyl side chain.

Detailed Preparation Method for Isoalloxazine, 10-(2-(diethylamino)ethyl)-8-methoxy-7-methyl-, Sulfate

Based on the synthesis principles and literature data, a representative synthetic scheme is as follows:

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 8-methoxy-7-methyl-o-phenylenediamine | Starting from substituted aniline derivatives | Requires regioselective substitution to install methoxy and methyl groups |

| 2 | Condensation with alloxan to form isoalloxazine core | Alloxan hydrate, acidic or neutral medium, reflux | Cyclization forms benzo[g]pteridine-2,4-dione scaffold |

| 3 | Alkylation at N-10 position with 2-(diethylamino)ethyl halide | 2-(diethylamino)ethyl chloride or bromide, base (e.g., potassium carbonate), solvent (e.g., DMF), heat | Nucleophilic substitution targeting N-10 nitrogen |

| 4 | Purification of free base isoalloxazine derivative | Recrystallization or chromatography | Ensures removal of unreacted starting materials and side products |

| 5 | Conversion to sulfate salt | Sulfuric acid or sulfur trioxide-pyridine complex, controlled temperature | Formation of stable sulfate salt for enhanced solubility |

Analytical Data and Characterization

The final product is characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the presence of methoxy, methyl, and diethylaminoethyl groups and the isoalloxazine core.

- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight ~455.5 g/mol.

- Infrared (IR) Spectroscopy: Characteristic carbonyl and sulfate absorption bands.

- Elemental Analysis: Matches calculated percentages of C, H, N, O, and S.

- Melting Point Determination: Confirms purity and identity.

- X-ray Crystallography (if available): Provides definitive structural confirmation.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Condensation of substituted o-diamines with alloxan | 8-methoxy-7-methyl-o-phenylenediamine, alloxan | Cyclization to isoalloxazine core | Direct, well-established | Requires substituted diamines, moderate yields |

| N-alkylation with 2-(diethylamino)ethyl halide | Isoalloxazine core, 2-(diethylamino)ethyl chloride | Nucleophilic substitution | Specific side-chain introduction | Side reactions possible, requires careful control |

| Sulfate salt formation | Free base isoalloxazine derivative, sulfuric acid | Salt formation | Improves solubility and stability | Requires handling of corrosive acids |

Perspectives from Varied Sources

- Russian Chemical Reviews (1963): Provides foundational synthetic routes for isoalloxazines emphasizing condensation with alloxan and derivatives, highlighting the versatility of aromatic o-diamines as precursors.

- PubChem Database: Lists molecular identifiers and structural data, confirming the chemical identity and providing computed descriptors for the sulfate salt form.

- Organic Chemistry Literature: Supports the use of alkylation reactions for side-chain attachment on the isoalloxazine nucleus, a critical step for tailoring biological activity.

Chemical Reactions Analysis

Key Reaction Pathway

The synthesis involves the following steps:

-

Preparation of the o-diamine precursor : The starting o-diamine would contain substituents corresponding to the final isoalloxazine structure. For example, the 10-(2-(diethylamino)ethyl) group suggests the use of a diamine with a diethylaminoethyl substituent attached to the aromatic ring.

-

Condensation with alloxan : The reaction occurs in acidic media (e.g., hydrochloric acid or acetic acid) to facilitate the nucleophilic attack of the amino groups on alloxan’s carbonyl group, followed by cyclization to form the isoalloxazine ring .

-

Salt formation : The final product is isolated as the sulfate salt, likely by reacting with sulfuric acid.

Reaction Conditions

-

Catalyst : Hydrochloric acid is commonly used to catalyze the reaction, enabling efficient condensation .

-

Medium : Aqueous or alcoholic solutions are typical, with temperature control (e.g., heating to 100°C or boiling) to optimize yields .

-

Selectivity : Acidic conditions favor isoalloxazine formation over alternative products like ureides, which may form in neutral media .

Substituent Effects on Reaction Outcomes

The substituents on the isoalloxazine ring significantly influence reactivity and yield:

Yield Considerations

-

Acidic vs. Neutral Media : Acidic conditions (e.g., HCl) typically yield isoalloxazines in good yields, while neutral media may favor alternative products .

-

Substituent Complexity : Complex substituents (e.g., diethylaminoethyl) may reduce yields due to steric hindrance or competing side reactions .

Molecular Composition

-

Parent structure : 10-[2-(Diethylamino)ethyl]-8-methoxy-1-methylbenzo[g]pteridin-10-ium-2,4-dione (PubChem CID 58682) .

Comparison with Related Isoalloxazines

Research Findings and Implications

-

Synthetic Flexibility : Isoalloxazines with diverse substituents (e.g., alkyl, aryl, aminoalkyl) can be synthesized using similar methods, demonstrating the versatility of the alloxan-o-diamine condensation .

-

Biological Relevance : While not directly studied in the provided sources, isoalloxazines are precursors to flavins (e.g., riboflavin), which are critical for redox reactions in biological systems .

-

Limitations : Yields for complex substituents (e.g., hydroxyalkyl groups) remain low (<20%) under standard conditions, highlighting challenges in optimizing synthetic routes .

Scientific Research Applications

Biochemical Applications

Isoalloxazine derivatives are known for their role as coenzymes in biological systems. The following are key applications:

Enzyme Co-factors

Isoalloxazine compounds are structurally related to flavins, which serve as essential cofactors in various enzymatic reactions. They participate in redox reactions, facilitating electron transfer processes critical for metabolic pathways.

Photobiological Studies

Due to their ability to absorb light and undergo photochemical reactions, isoalloxazines are utilized in studies involving light-harvesting processes and energy transfer mechanisms in photosynthetic organisms.

Antioxidant Activity

Research indicates that isoalloxazine derivatives exhibit antioxidant properties, which can protect cells from oxidative stress. This has implications for developing therapeutic agents targeting oxidative stress-related diseases.

Pharmacological Applications

The pharmacological potential of Isoalloxazine, 10-(2-(diethylamino)ethyl)-8-methoxy-7-methyl-, sulfate is being explored in several areas:

Anticancer Agents

Studies have shown that isoalloxazine derivatives can inhibit cancer cell proliferation. They may act by modulating signaling pathways involved in cell growth and apoptosis. For instance, the compound's ability to interact with specific receptors could enhance its anticancer efficacy.

Neuroprotective Effects

There is emerging evidence suggesting that isoalloxazines may offer neuroprotective benefits. They could potentially be used in treating neurodegenerative diseases by mitigating neuronal damage caused by oxidative stress.

Antimicrobial Properties

Research has highlighted the antimicrobial activity of isoalloxazine compounds against various pathogens. This makes them candidates for developing new antimicrobial agents.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Isoalloxazine, 10-(2-(diethylamino)ethyl)-8-methoxy-7-methyl-, sulfate involves its redox-active isoalloxazine core. This core can undergo one- and two-electron transfer reactions, which are coupled with proton transfers. These reactions are crucial in various biochemical processes, including those involving flavoproteins. The compound’s molecular targets include enzymes that utilize flavin cofactors, and its pathways involve redox reactions that are essential for cellular metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Physicochemical Properties

- Solubility: The sulfate counterion in the target compound significantly improves water solubility compared to non-sulfated analogues like 10-methylisoalloxazine (sparingly soluble in H₂O) .

- Tautomerism: The 8-methoxy group stabilizes the keto tautomer, contrasting with 8-hydroxy derivatives (e.g., 10-hexyl-8-hydroxyisoalloxazine), which favor enol tautomers .

- Thermal Stability : Methyl groups at positions 7 and 10 enhance thermal stability (decomposition >250°C), similar to 7,10-dimethylisoalloxazine .

Biological Activity

Isoalloxazine, specifically the compound 10-(2-(diethylamino)ethyl)-8-methoxy-7-methyl-, sulfate , is a derivative of isoalloxazine, which is known for its biological significance, particularly in enzymatic reactions and as a cofactor in various biochemical pathways. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

Isoalloxazine derivatives are synthesized through various chemical methods, often involving the condensation of o-diamines with alloxan. The specific compound has been synthesized with high yields using hydrochloric acid as a catalyst, demonstrating versatility in structural modifications that enhance its biological activity .

Isoalloxazine compounds generally function as cofactors in flavoproteins, which are integral to many enzymatic processes. The isoalloxazine ring system is crucial for the electron transfer capabilities of these enzymes. The structural modifications at positions 10 and 8 of the isoalloxazine ring can influence the binding affinity and reactivity with target enzymes.

Key Mechanisms:

- Electron Transfer : Isoalloxazines participate in redox reactions, facilitating electron transfer in metabolic pathways.

- Enzyme Activation : They act as cofactors for enzymes such as flavokinase and monoamine oxidase, impacting their catalytic efficiency.

Biological Activity

Research has demonstrated that isoalloxazine derivatives exhibit various biological activities including:

- Antioxidant Properties : They can scavenge free radicals, thus protecting cells from oxidative stress.

- Enzymatic Function : Isoalloxazine derivatives enhance the activity of flavoproteins involved in critical metabolic processes.

Case Studies

- Flavokinase Activity : A study on flavokinase from rat liver showed that certain isoalloxazine analogues were phosphorylated effectively, indicating their role as substrates for this enzyme. The study emphasized that modifications at position 8 significantly increased the Vmax values for these reactions .

- Antioxidant Studies : Another research highlighted the antioxidant capacity of isoalloxazine derivatives, showing that they could reduce oxidative damage in cellular models. This property is particularly valuable for therapeutic applications against diseases characterized by oxidative stress .

Data Table

The following table summarizes key findings related to the biological activity of isoalloxazine derivatives:

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Isoalloxazine, 10-(2-(diethylamino)ethyl)-8-methoxy-7-methyl-, sulfate, and what methodological challenges arise during its purification?

- Methodology : Synthesis likely involves multi-step alkylation and sulfation reactions, similar to protocols for structurally related diazaphenothiazines (e.g., N-alkylation using diethylaminoethyl chloride in dioxane with sodium hydroxide as a base) . Purification challenges include separating polar sulfate derivatives via column chromatography (silica gel, gradient elution with methanol/chloroform) or recrystallization. Purity assessment requires HPLC (C18 column, UV detection at 260–300 nm) and mass spectrometry (ESI-MS for sulfate adducts) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?

- Methodology :

- 1H/13C NMR : Confirm diethylaminoethyl substitution (δ 2.5–3.5 ppm for N-CH2 groups) and methoxy resonance (δ 3.8–4.0 ppm). Sulfate counterion may require 2D NMR (HSQC) for unambiguous assignment.

- UV-Vis : Isoalloxazine derivatives exhibit strong absorbance at ~350–450 nm; shifts in λmax indicate electronic effects from substituents .

- HPLC-MS : Use reverse-phase chromatography with ion-pairing agents (e.g., TFA) to resolve sulfate salts. Compare retention times and fragmentation patterns to reference standards .

Advanced Research Questions

Q. What theoretical frameworks guide the study of this compound’s redox behavior in biological systems, and how can experimental data resolve contradictions in electron-transfer mechanisms?

- Methodology :

- Link research to flavoprotein analog theories (e.g., flavin mononucleotide redox cycling) to hypothesize electron-transfer pathways .

- Use cyclic voltammetry (CV) in buffered solutions (pH 7.4) to measure redox potentials. Discrepancies in CV data (e.g., irreversible vs. quasi-reversible waves) may arise from solvent effects or sulfate dissociation; validate via controlled ionic strength experiments .

- Cross-reference with computational models (DFT for HOMO/LUMO analysis) to reconcile experimental and theoretical redox profiles .

Q. How can researchers design stability studies to assess the decomposition pathways of this compound under varying pH and temperature conditions?

- Methodology :

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH and extreme pH (1.2–9.0) for 1–3 months. Monitor degradation via HPLC-UV and LC-MS/MS to identify byproducts (e.g., desulfation or methoxy hydrolysis) .

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions. Note sulfate esters’ susceptibility to hydrolysis in acidic media .

Q. What methodological approaches are recommended for investigating this compound’s interactions with cellular membranes or proteins?

- Methodology :

- Fluorescence Quenching Assays : Exploit isoalloxazine’s intrinsic fluorescence to study binding to serum albumin (e.g., Stern-Volmer plots for binding constants) .

- Membrane Permeability : Use artificial lipid bilayers (e.g., PAMPA) or Caco-2 cell monolayers to assess passive diffusion. Compare with cationic analogs (diethylaminoethyl group may enhance uptake via electrostatic interactions) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported solubility data for this compound across different solvent systems?

- Methodology :

- Systematic Solubility Screening : Use shake-flask methods with HPLC quantification in polar (water, DMSO) and non-polar solvents (hexane, ethyl acetate). Note sulfate salts’ hygroscopicity, which may skew results; pre-dry samples and control humidity .

- Theoretical Validation : Apply Hansen solubility parameters to predict solvent compatibility. Discrepancies may stem from polymorphic forms (e.g., hydrate vs. anhydrate) .

Methodological Resources

| Parameter | Method/Instrumentation | Key Considerations | Reference |

|---|---|---|---|

| Purity Analysis | HPLC-UV (C18, 0.1% TFA) | Ion suppression for sulfate salts | |

| Redox Behavior | Cyclic Voltammetry (glassy carbon electrode) | Buffer ionic strength effects | |

| Stability Degradation | LC-MS/MS (Q-TOF) | Identify sulfate hydrolysis products |

Notes on Limitations

- Data Gaps : No direct toxicity or ecological impact data are available for this compound. Preliminary studies should follow OECD guidelines for acute toxicity (e.g., Daphnia magna assays) .

- Theoretical Frameworks : Prioritize flavin-based electron-transfer theories but remain open to novel mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.